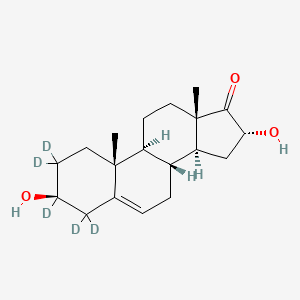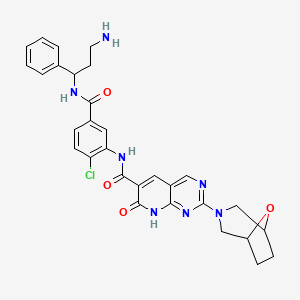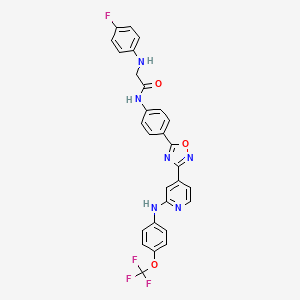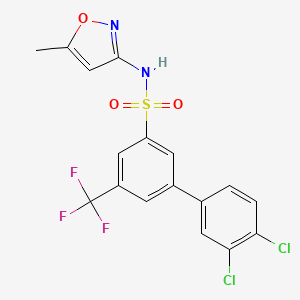
16|A-Hydroxydehydroepiandrosterone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16α-Hydroxydehydroepiandrosterone-d5, also known as 16α-hydroxy-DHEA-d5, is a deuterium-labeled derivative of 16α-Hydroxydehydroepiandrosterone. This compound is a metabolite of the endogenous steroid hormone dehydroepiandrosterone (DHEA). It is formed upon 16-hydroxylation by the cytochrome P450 (CYP) enzyme CYP3A4 and the fetal/neonatal form CYP3A7 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16α-Hydroxydehydroepiandrosterone-d5 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the parent compound, 16α-Hydroxydehydroepiandrosterone. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 16α-Hydroxydehydroepiandrosterone-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified using chromatographic techniques to achieve the desired level of deuterium incorporation .
Analyse Des Réactions Chimiques
Types of Reactions
16α-Hydroxydehydroepiandrosterone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Conversion to alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 16α-Hydroxydehydroepiandrosterone-d5 can yield 16α-hydroxyandrostenedione, while reduction can produce 16α-hydroxyandrostanediol .
Applications De Recherche Scientifique
16α-Hydroxydehydroepiandrosterone-d5 has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 16α-Hydroxydehydroepiandrosterone-d5 involves its conversion to 16α-hydroxylated estrogens through the action of cytochrome P450 enzymes. These estrogens play a crucial role in fetal development and are used as biochemical markers of fetal health. In adults, elevated levels of these estrogens are associated with an increased risk of cancer and autoimmune diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
16α-Hydroxydehydroepiandrosterone: The non-deuterated parent compound.
Dehydroepiandrosterone (DHEA): The precursor steroid hormone.
16α-Hydroxyandrostenedione: An oxidation product of 16α-Hydroxydehydroepiandrosterone
Uniqueness
16α-Hydroxydehydroepiandrosterone-d5 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research applications where understanding the metabolic fate of steroid hormones is crucial .
Propriétés
Formule moléculaire |
C19H28O3 |
|---|---|
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S,16R)-2,2,3,4,4-pentadeuterio-3,16-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,18-,19-/m0/s1/i5D2,9D2,12D |
Clé InChI |
QQIVKFZWLZJXJT-CVIWTKRASA-N |
SMILES isomérique |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1([2H])[2H])C[C@H](C4=O)O)C)C)([2H])[2H])O |
SMILES canonique |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12429587.png)


![Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate](/img/structure/B12429618.png)

![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12429623.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12429627.png)


![3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid](/img/structure/B12429643.png)
![2,3,5,6-Tetradeuterio-4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid](/img/structure/B12429653.png)
![Azuleno[6,5-b]furan-2(3H)-one,3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,[3aR-(3aalpha,4aalpha,5beta,7aalpha,9abeta)]-](/img/structure/B12429659.png)
